Scientific Field: Organic Chemistry, Medicinal Chemistry
Summary of Application: This study explores the microwave-assisted synthesis of acetamide derivative compounds, including N-(3,4-Dichlorophenyl)acetamide.
Methods of Application: The synthesis of new acetamide derivative is based on the reaction between 3,4-dichloroaniline, triethylamine, chloroacetyl chloride, and benzene.
Scientific Field: Pharmaceutical Sciences, Medicinal Chemistry
Summary of Application: Indole derivatives, which can include compounds like N-(3,4-Dichlorophenyl)acetamide, have shown clinical and biological applications.
Results or Outcomes: Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc.
Scientific Field: Organic Chemistry
Summary of Application: N-(3,4-Dichlorophenyl)acetamide is used in the synthesis of various organic compounds.
N-(3,4-Dichlorophenyl)acetamide is an organic compound with the chemical formula C₈H₇Cl₂NO. It features a dichlorophenyl group attached to an acetamide moiety, which contributes to its unique chemical properties. This compound is characterized by its potential applications in medicinal chemistry and organic synthesis, particularly due to the presence of both the chlorinated aromatic ring and the amide functional group .
These reactions highlight its versatility as a building block in organic synthesis .
The synthesis of N-(3,4-Dichlorophenyl)acetamide typically involves the following steps:
This method allows for efficient production of N-(3,4-Dichlorophenyl)acetamide in a laboratory setting .
N-(3,4-Dichlorophenyl)acetamide has several applications across various fields:
Interaction studies involving N-(3,4-Dichlorophenyl)acetamide focus on its behavior in biological systems and its interactions with other molecules. These studies often examine:
Such studies are crucial for understanding its potential therapeutic roles and safety profile .
Several compounds share structural similarities with N-(3,4-Dichlorophenyl)acetamide. Here’s a comparison highlighting their uniqueness:
Compound Name | Chemical Formula | Similarity Index |
---|---|---|
N-(2-Amino-4,5-dichlorophenyl)acetamide | C₈H₈Cl₂N₂O | 0.93 |
N-(3,4-Dichlorophenyl)-N-methylacetamide | C₉H₉Cl₂N | 0.93 |
N,N'-(4,5-Dichloro-1,2-phenylene)diacetamide | C₁₄H₁₂Cl₂N₂O₂ | 0.93 |
N-(3,5-Dichlorophenyl)acetamide | C₈H₇Cl₂NO | 0.93 |
N-(3,4-Dichlorophenyl)acetamide is unique due to its specific arrangement of chlorine substituents and the acetamide group. This configuration may influence its reactivity and biological activity differently compared to other similar compounds listed above .
N-(3,4-Dichlorophenyl)acetamide represents a systematic nomenclature following International Union of Pure and Applied Chemistry conventions [1]. The compound is designated by its Chemical Abstracts Service registry number 2150-93-8, which serves as its unique molecular identifier [1] [6]. The molecular formula C₈H₇Cl₂NO defines the atomic composition, comprising eight carbon atoms, seven hydrogen atoms, two chlorine atoms, one nitrogen atom, and one oxygen atom [1] [5].
The IUPAC Standard InChI (International Chemical Identifier) for this compound is InChI=1S/C8H7Cl2NO/c1-5(12)11-6-2-3-7(9)8(10)4-6/h2-4H,1H3,(H,11,12), providing a standardized textual representation of its molecular structure [1] [6]. The corresponding InChI Key SCYGGCAQZFJGRF-UHFFFAOYSA-N serves as a shortened hash version for database searches and computational applications [1] [6].
The compound exhibits multiple nomenclature variations in scientific literature and chemical databases [1] . The most frequently encountered synonym is 3,4-dichloroacetanilide, which emphasizes the acetanilide structural framework [1] [6]. Additional recognized names include 3',4'-dichloroacetanilide, indicating the chlorine substitution pattern on the aromatic ring [1] [6].
Alternative systematic names encompass N-acetyl-3,4-dichloroaniline, highlighting the acetylation of the corresponding aniline derivative [1] [6]. Registry databases also recognize designations such as acetamide, N-(3,4-dichlorophenyl)- and acetanilide, 3',4'-dichloro- [1] [17]. Specialized database codes include NSC 30069 and NSC 17008 from the National Cancer Institute Development Therapeutics Program [1] [6].
N-(3,4-Dichlorophenyl)acetamide possesses a molecular weight of 204.053 atomic mass units [6] [15]. The compound features a dichlorobenzene ring system with chlorine substituents positioned at the 3 and 4 positions relative to the nitrogen-bearing carbon [1] [6]. The acetamide functional group (-NHCOCH₃) connects to the aromatic ring through a carbon-nitrogen bond [1] [10].
The SMILES (Simplified Molecular Input Line Entry System) notation CC(=O)NC1=CC(=C(C=C1)Cl)Cl provides a linear representation of the molecular connectivity [1] [5]. Bond length measurements from crystallographic studies of related dichloroacetanilide compounds reveal characteristic aromatic carbon-carbon distances and amide bond parameters [8] [25]. The carbon-chlorine bonds exhibit typical covalent character with bond lengths approximately 1.74 Angstroms [8] [25].
The compound exhibits achiral characteristics due to the absence of stereogenic centers in its molecular framework [9] [11]. The planar aromatic ring system and the sp²-hybridized carbonyl carbon prevent the formation of stereoisomers [9] [11]. Conformational analysis reveals that the molecule can adopt different rotational conformations around the C-N bond connecting the acetamide group to the aromatic ring [23] [24].
Research on related N-(3,4-dimethylphenyl)acetamide compounds demonstrates that the conformation of the N-H bond can exhibit either syn or anti orientations relative to substituents on the aromatic ring [23] [24]. For N-(3,4-dichlorophenyl)acetamide, the N-H bond adopts an anti conformation with respect to the 3-chloro substituent, contrasting with syn conformations observed in dimethyl-substituted analogs [23] [24].
Molecular conformational studies indicate that N-(3,4-dichlorophenyl)acetamide can exist in multiple energetically accessible conformations [23] [24]. The primary conformational flexibility arises from rotation around the phenyl-nitrogen bond and the nitrogen-carbonyl bond [23] [24]. Crystallographic investigations of similar acetanilide derivatives reveal that molecular geometry remains relatively consistent across different polymorphic phases [8] [25].
Temperature-dependent studies on related 2,6-dichloroacetanilide compounds show minimal influence of thermal effects on molecular geometry between different crystalline phases [8] [25]. The compound's conformational behavior is influenced by intermolecular hydrogen bonding patterns, particularly involving the amide N-H group and carbonyl oxygen [23] [24]. These interactions contribute to the stabilization of specific conformational arrangements in solid-state structures [23] [24].
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of N-(3,4-dichlorophenyl)acetamide [12] [37]. Proton NMR spectroscopy reveals characteristic chemical shift patterns for the aromatic protons, acetyl methyl group, and amide proton [12] [37]. The aromatic region typically displays signals corresponding to the three aromatic protons on the dichlorosubstituted benzene ring [12] [37].
The acetyl methyl group appears as a singlet in the aliphatic region, while the amide N-H proton exhibits a characteristic downfield chemical shift due to deshielding effects [12] [37]. Carbon-13 NMR spectroscopy provides additional structural confirmation through distinct signals for the carbonyl carbon, aromatic carbons, and methyl carbon [12] [37]. The chlorine substituents influence the chemical shifts of adjacent aromatic carbons through inductive and mesomeric effects [12] [37].
Mass spectrometric analysis of N-(3,4-dichlorophenyl)acetamide generates characteristic fragmentation patterns useful for structural identification [15] [21]. Electron ionization mass spectrometry produces a molecular ion peak at m/z 204, corresponding to the molecular weight [15] [21]. The isotope pattern reflects the presence of two chlorine atoms, creating a distinctive envelope with peaks at M, M+2, and M+4 due to chlorine isotopic distribution [15] [21].
Common fragmentation pathways include loss of the acetyl group (m/z 162) and formation of dichloroaniline cation fragments [15] [21]. The compound exhibits an ionization energy of approximately 8.09 electron volts under electron impact conditions [20]. Additional fragment ions arise from chlorine loss and ring fragmentation processes, providing structural confirmation through characteristic mass spectral patterns [15] [21].
Infrared spectroscopy reveals characteristic vibrational frequencies for N-(3,4-dichlorophenyl)acetamide functional groups [13] [14]. The amide N-H stretch typically appears around 3300-3500 cm⁻¹, while the carbonyl C=O stretch occurs near 1650-1680 cm⁻¹ [13] [14]. Aromatic C-H stretching vibrations manifest in the 3000-3100 cm⁻¹ region, and aromatic C=C stretches appear around 1450-1600 cm⁻¹ [13] [14].
The C-Cl stretching vibrations contribute to the fingerprint region below 1300 cm⁻¹, providing additional structural confirmation [13] [14]. Amide II and III bands, arising from N-H bending and C-N stretching combinations, appear in the 1500-1550 cm⁻¹ and 1200-1300 cm⁻¹ regions respectively [13] [14]. These vibrational frequencies serve as diagnostic tools for compound identification and purity assessment [13] [14].
High-performance liquid chromatography provides alternative separation capabilities, particularly useful for thermally labile samples [16]. Reverse-phase chromatographic methods utilizing acetonitrile-water mobile phases enable effective separation and analysis [16]. The compound's moderate polarity and aromatic character influence its retention behavior on various stationary phases [16]. Mass spectrometry-compatible mobile phase conditions employ formic acid modifiers to enhance ionization efficiency [16].
X-ray crystallographic analysis provides definitive structural characterization of N-(3,4-dichlorophenyl)acetamide in its solid state [19] [22]. Single crystal diffraction studies reveal precise atomic coordinates, bond lengths, and bond angles [19] [22]. The crystallographic data confirm the molecular geometry and intermolecular packing arrangements [19] [22].
Crystal structure determinations of related dichloroacetanilide compounds demonstrate typical space group symmetries and unit cell parameters [19] [22]. The molecular packing is stabilized by intermolecular N-H···O hydrogen bonding between amide groups [19] [22]. These structural investigations provide essential data for understanding solid-state properties and polymorphic behavior [19] [22].
Table 1: Key Spectroscopic Identification Parameters
Method | Parameter | Value/Range | Reference |
---|---|---|---|
¹H NMR | Aromatic protons | 7.0-7.6 ppm | [12] [37] |
¹H NMR | Acetyl methyl | 2.0-2.5 ppm | [12] [37] |
¹H NMR | Amide N-H | 7.5-8.5 ppm | [12] [37] |
IR | N-H stretch | 3300-3500 cm⁻¹ | [13] [14] |
IR | C=O stretch | 1650-1680 cm⁻¹ | [13] [14] |
MS | Molecular ion | m/z 204 | [15] [21] |
GC | Retention index | 1727 (SE-30, 170°C) | [18] |
Table 2: Physical Properties and Molecular Descriptors
Property | Value | Reference |
---|---|---|
Molecular formula | C₈H₇Cl₂NO | [1] [6] |
Molecular weight | 204.053 g/mol | [6] [15] |
CAS number | 2150-93-8 | [1] [6] |
Melting point | 121-124°C | [10] [17] |
Density (predicted) | 1.393 g/cm³ | [10] [32] |
Log P | 3.00-3.02 | [5] [17] |
InChI Key | SCYGGCAQZFJGRF-UHFFFAOYSA-N | [1] [6] |
Irritant